Home > Products > Screening Compounds P42943 > beta-Methyllanthionine
beta-Methyllanthionine - 42849-28-5

beta-Methyllanthionine

Catalog Number: EVT-426094
CAS Number: 42849-28-5
Molecular Formula: C7H14N2O4S
Molecular Weight: 222.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Methyllanthionine is a non-proteinogenic amino acid characterized by its unique thioether bridge, which is a hallmark of the lantibiotic class of peptide antibiotics. These compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria. Beta-Methyllanthionine is an analogue of lanthionine and plays a crucial role in the structure and function of various lantibiotics, contributing to their bioactivity and stability.

Source

Beta-Methyllanthionine is synthesized through specific chemical processes rather than being derived from natural sources. Its synthesis is primarily achieved in laboratory settings, utilizing various chemical precursors and methodologies that allow for the production of this compound in significant quantities.

Classification

Beta-Methyllanthionine falls under the category of non-proteinogenic amino acids, specifically classified as a thioether-bridged amino acid. This classification highlights its structural uniqueness compared to standard amino acids, which do not possess such thioether linkages.

Synthesis Analysis

Methods

The synthesis of beta-Methyllanthionine has been explored through several methods, each with its advantages and limitations. The most notable methods include:

  1. Nucleophilic Ring Opening of Aziridines: This method involves the stereoselective opening of aziridines using cysteine derivatives. It has been reported to yield beta-Methyllanthionine efficiently, allowing for large-scale production (up to 30 grams in a single batch) .
  2. S-Alkylation Reactions: Another approach involves the S-alkylation of protected cysteine derivatives with bromoalanines under phase transfer conditions. This method has shown reasonable yields but is sensitive to reaction conditions .
  3. Modified Schmidt Conditions: Utilizing aqueous cesium carbonate instead of sodium bicarbonate has improved yields in the synthesis of beta-Methyllanthionine derivatives, demonstrating versatility in reaction conditions .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and the choice of protecting groups. The stereochemistry of the resulting product is also a critical factor, necessitating precise control over the reaction pathways to avoid undesired byproducts.

Molecular Structure Analysis

Structure

Beta-Methyllanthionine features a thioether bridge formed between two sulfur atoms and a carbon backbone that includes a methyl group at the beta position relative to the sulfur atoms. This unique structure contributes to its biological activity and stability as an antibiotic.

Data

The molecular formula for beta-Methyllanthionine is C₇H₁₃N₁₁O₂S₂, with a molecular weight of approximately 189.33 g/mol. The compound exhibits specific stereochemical configurations that are essential for its function as part of lantibiotic structures.

Chemical Reactions Analysis

Reactions

Beta-Methyllanthionine can participate in various chemical reactions typical for thioether-containing compounds:

  • Nucleophilic Substitution Reactions: The sulfur atoms can act as nucleophiles in certain chemical environments, allowing for further functionalization.
  • Oxidation Reactions: The compound can undergo oxidation to yield sulfoxides or sulfones, which may alter its biological properties.

Technical Details

The stability of beta-Methyllanthionine under different pH levels and temperatures is crucial for its application in synthetic biology and pharmaceutical formulations. Understanding these reactions helps in optimizing its synthesis and potential applications.

Mechanism of Action

Process

Beta-Methyllanthionine functions primarily through its incorporation into lantibiotics, where it contributes to their structural integrity and biological activity against bacterial targets. The thioether bridge enhances the rigidity and stability of these peptides, allowing them to effectively disrupt bacterial cell membranes or inhibit cell wall synthesis.

Data

Research indicates that beta-Methyllanthionine-containing lantibiotics exhibit potent antimicrobial activity due to their ability to form complexes with lipid bilayers in bacterial membranes, leading to cell lysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Melting Point: Specific melting point data may vary based on purity and synthesis methods.

Chemical Properties

  • Stability: Generally stable under neutral pH but sensitive to extreme conditions (high pH or temperature).
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sulfur atoms.

Relevant data from studies indicate that these properties are crucial for understanding how beta-Methyllanthionine can be utilized effectively in pharmaceutical applications .

Applications

Scientific Uses

Beta-Methyllanthionine has significant applications in:

  • Antibiotic Development: As a building block for synthesizing novel lantibiotics with enhanced antibacterial properties.
  • Synthetic Biology: Utilized in research aimed at engineering peptides with specific functions or improved efficacy against resistant bacterial strains.
  • Pharmaceutical Research: Investigated for potential therapeutic uses beyond antibiotics due to its unique structural properties.
Introduction to β-Methyllanthionine in Lanthipeptides

Definition and Structural Characteristics of β-Methyllanthionine

β-Methyllanthionine (β-meLan) is a structurally unique, non-proteinogenic bis-amino acid characterized by a thioether bridge linking the β-carbons of two alanine-derived residues. It is formed through enzymatic post-translational modifications involving a serine or threonine and a cysteine residue within a ribosomally synthesized precursor peptide. The biosynthetic pathway initiates with the dehydration of a threonine residue to generate (Z)-dehydrobutyrine (Dhb), followed by a stereoselective intramolecular Michael-type addition where a cysteine thiol attacks the β-carbon of Dhb. This results in a thioether linkage (–S–) and creates a methyllanthionine bridge featuring an additional methyl group at the β-carbon position compared to its precursor, lanthionine (Lan) [7].

The stereochemistry of β-meLan bridges is complex and biosynthetically controlled. Four diastereomers are theoretically possible, but natural lanthipeptides predominantly exhibit the (2S,3S,6R) configuration (designated dl-meLan) arising from anti-addition mechanisms [7]. Notably, some class II lanthipeptides, like cytolysin and haloduracin β, incorporate β-meLan with (2R,3R,6R) configuration (ll-meLan), dictated by specific sequence motifs (e.g., Dhx-Dhx-Xxx-Xxx-Cys) in the precursor peptide [7]. This stereochemical variation significantly influences the three-dimensional structure and biological activity of the mature lanthipeptide. The resulting cyclic structures impose significant conformational constraints on the peptide backbone, enhancing stability against thermal and proteolytic degradation and creating specific topological features essential for target recognition [6] [7].

Table 1: Structural Comparison of Lanthionine (Lan) and β-Methyllanthionine (β-meLan)

FeatureLanthionine (Lan)β-Methyllanthionine (β-meLan)
Core StructureBis-amino acid with thioether bridge between two β-carbonsBis-amino acid with thioether bridge between two β-carbons
Precursor ResiduesSerine + CysteineThreonine + Cysteine
Dehydroamino Acid IntermediateDehydroalanine (Dha)(Z)-Dehydrobutyrine (Dhb)
Distinctive Feature–H at β-carbon–CH₃ at β-carbon
Common Stereochemistrydl (2S,6R) or ll (2R,6R)dl (2S,3S,6R) or ll (2R,3R,6R)

Historical Discovery and Evolution of Lanthipeptide Research

The discovery of β-meLan is inextricably linked to the study of lanthipeptides, particularly nisin. Isolated from Lactococcus lactis in 1928, nisin's potent antibacterial properties were recognized early, but its complex structure, rich in unusual sulfur-containing amino acids, remained elusive for decades. In 1971, Gross and Morell achieved a landmark feat by determining nisin's primary structure, identifying both lanthionine and the previously unknown β-methyllanthionine residues as the defining structural elements responsible for its cyclic topology and stability [3]. This discovery coined the term "lanthionine-containing antibiotic" or "lantibiotic," later formalized into the RiPP subclass "lanthipeptide."

The 1980s and 1990s witnessed significant advances in understanding lanthipeptide biosynthesis. Genetic studies identified the essential biosynthetic gene clusters (lan genes), revealing the ribosomally synthesized precursor peptide (LanA) and the modifying enzymes (LanB, LanC, LanM). Crucially, researchers deciphered the two-step enzymatic process: dehydration by LanB or LanM enzymes and subsequent cyclization by LanC or the cyclase domain of LanM enzymes, leading to Lan/β-meLan formation [7]. The advent of genome mining in the 2000s revolutionized the field. Tools like BAGEL and antiSMASH enabled the identification of thousands of putative lanthipeptide gene clusters in microbial genomes, revealing an immense previously untapped structural diversity far beyond nisin and a few well-studied examples. This period also saw the development of heterologous expression systems and bioengineering strategies, allowing targeted manipulation of β-meLan bridges to probe their functional significance [1] [6].

Table 2: Key Milestones in β-meLan and Lanthipeptide Research

Time PeriodKey MilestoneSignificance
1928Isolation of NisinFirst recognition of a lanthipeptide's antimicrobial activity
1971Structural Elucidation of Nisin (Gross & Morell)Identification of β-methyllanthionine; Term "lantibiotic" coined
1980s-1990sIdentification of lan Gene ClustersBiosynthetic paradigm established (ribosomal synthesis + PTMs)
Late 1990sCharacterization of Biosynthetic Enzymes (LanB, LanC, LanM)Mechanism of dehydration and cyclization (forming Lan/β-meLan) elucidated
2000s-PresentGenome Mining (e.g., BAGEL, antiSMASH)Exponential expansion of known lanthipeptide diversity; Thousands of clusters identified
2010s-PresentHigh-Throughput Bioengineering (e.g., FAST-RiPPs)Scalable platforms for discovering/engineering lanthipeptides [1]
2020sStructural Biology of Modification EnzymesAtomic-level understanding of β-meLan formation and stereochemical control [7]

Role in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

β-meLan is a hallmark structural motif defining lanthipeptides, the largest and most extensively studied class of Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). RiPP biosynthesis follows a conserved logic: a genetically encoded precursor peptide is synthesized by the ribosome and subsequently modified by dedicated enzymes. For lanthipeptides, the precursor peptide (LanA) consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal and binding platform for the modification enzymes (dehydratases and cyclases), ensuring that dehydration and cyclization occur specifically on the core peptide, which matures into the active compound containing Lan and/or β-meLan bridges [7].

The formation of β-meLan bridges is catalyzed by highly specialized enzymes whose nature defines the lanthipeptide class (I-V). In Class I (e.g., nisin, subtilin), dehydration is performed by a separate LanB dehydratase (using glutamyl-tRNA for Ser/Thr activation), and cyclization by a Zn-dependent LanC cyclase. Class II (e.g., lacticin 481, haloduracin) employs bifunctional LanM enzymes that catalyze both ATP-dependent dehydration and Zn-dependent cyclization. Classes III-V utilize other multidomain enzymes (LanKC, LanL, LxmXY/K) with varying cofactor requirements [7]. The cyclization step is stereospecific, with the enzyme machinery dictating whether dl- or ll-β-meLan is formed, significantly impacting the final peptide conformation [7]. The presence of β-meLan rings is critical for the functional maturation of most lanthipeptides. These crosslinks drastically reduce the conformational flexibility of the peptide backbone. This rigidification achieves two key outcomes: Proteolytic Stability: The cyclic structures hinder access and cleavage by proteases. Studies on lacticin 3147 demonstrated that the N-terminal lanthionine ring (Ring A in Ltnα) provides substantial protection against proteolytic degradation [6]. Structural Pre-organization: The thioether bridges lock the peptide into bioactive conformations essential for interacting with molecular targets, such as lipid II in the case of nisin and related lantibiotics [7].

The FAST-RiPPs platform exemplifies the importance of β-meLan-containing RiPPs in modern discovery. This high-throughput approach combines bioinformatics, automated gene cluster refactoring (86% success rate for 96 clusters), and heterologous expression in E. coli, enabling the discovery of 30 novel RiPPs, including lanthipeptides with β-meLan bridges, active against pathogens like Klebsiella pneumoniae [1].

Table 3: Role of β-meLan in Major RiPP Classes Featuring Lanthipeptides

RiPP ClassDefining PTMsKey EnzymesRole of β-meLanExample(s)
LanthipeptidesLan, β-meLan (thioether bridges)LanB/C, LanM, LanKC, LanL, LxmXY/KCore structural motif; Confers stability and bioactive conformationNisin, Lacticin 3147 [1] [6]
Other RiPP ClassesVariable (e.g., heterocycles, macrocycles)Class-specificNot presentCyanobactins, Thiopeptides

Biological Significance in Antimicrobial and Morphogenetic Activities

β-meLan bridges are indispensable for the potent biological activities exhibited by many lanthipeptides, particularly their antimicrobial function. These constrained structures enable precise molecular recognition of bacterial cellular targets:

  • Lipid II Binding and Pore Formation: This is the primary mechanism of type A lantibiotics like nisin. The pyrophosphate cage within the N-terminal rings (often involving β-meLan) binds with high affinity to lipid II, a crucial precursor in bacterial cell wall biosynthesis. This binding not only inhibits cell wall synthesis but also facilitates the formation of pores permeabilizing the membrane. The β-meLan-stabilized conformation is essential for this dual activity. Disruption of these bridges, particularly the N-terminal rings, severely diminishes or abolishes antimicrobial potency [7] [3].
  • Inhibition of Essential Enzymes/Complexes: Some lanthipeptides target specific enzymes. For example, certain lanthipeptides bind to the bacterial cell division protein FtsZ or the membrane-embedded protease complex ClpCP. The β-meLan rings create the specific three-dimensional surface required for high-affinity interaction with these targets [4].
  • Activity Against Gram-negative Pathogens & Overcoming Resistance: β-meLan-containing lanthipeptides show promise against challenging Gram-negative ESKAPE pathogens. The FAST-RiPPs platform identified a class II lanthipeptide with low µM activity against Klebsiella pneumoniae [1]. Furthermore, bioengineering strategies create hybrid lanthipeptides stable against resistance mechanisms. For instance, ripcin hybrids (fusing parts of the disulfide peptide rip-thanatin stabilized as β-meLan macrocycles to the N-terminus of nisin) maintained potent activity against MRSA and surprisingly gained activity against Gram-negatives like E. coli and P. aeruginosa. Crucially, these hybrids were resistant to the nisin resistance protein (NSR), which cleaves native nisin [3].

Beyond direct antimicrobial killing, β-meLan-containing lanthipeptides can influence cellular development:

  • Morphogenetic Activities: SapB and similar peptides in Streptomyces spp. act as surfactants that reduce surface tension at the interface between the substrate and air. This activity is crucial for the aerial hyphae formation during sporulation. The β-meLan rings confer the amphipathic structure necessary for surfactant function and protect the peptide from degradation during morphogenesis [4] [7].
  • Signaling and Regulatory Roles: While less common than antimicrobial functions, some lanthipeptides may act as signaling molecules influencing gene expression or cellular differentiation in producer organisms or microbial communities. The stability conferred by β-meLan bridges would be essential for such peptides to persist long enough to exert their signaling effects [7].

Table 4: Mechanisms of Antimicrobial Action of β-meLan-Containing Lanthipeptides

Mechanism of ActionMolecular TargetRole of β-meLan BridgesExample Lanthipeptides
Lipid II Binding & Pore FormationLipid II (Cell Wall Precursor)Stabilizes pyrophosphate cage; Enables pore formationNisin, Gallidermin, Lacticin 3147 (Ltnα1)
Cell Wall Synthesis InhibitionPeptidoglycan TransglycosylasesMaintains conformation for target bindingNVB302 (Actagardine derivative)
Membrane DisruptionBacterial Cell MembraneCreates amphipathic structureDuramycin (relatively weak)
Intracellular Target Inhibitione.g., FtsZ (Division), ClpCP (Protease), RNAPEnables cell penetration and/or target bindingMicrobisporicin (ClpCP), LFF571 (EF-Tu)
Anti-Gram-negative Mechanismse.g., LPS Transport (Lpt complex)Stabilizes structure for OM interaction/target bindingHybrid Ripcins [3], Specific novel RiPPs [1]

Properties

CAS Number

42849-28-5

Product Name

beta-Methyllanthionine

IUPAC Name

(2S,3S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C7H14N2O4S/c1-3(5(9)7(12)13)14-2-4(8)6(10)11/h3-5H,2,8-9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+/m0/s1

InChI Key

NSGOABPZARPCFM-VAYJURFESA-N

SMILES

CC(C(C(=O)O)N)SCC(C(=O)O)N

Synonyms

eta-methyl-lanthionine
beta-methyllanthionine

Canonical SMILES

CC(C(C(=O)O)N)SCC(C(=O)O)N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.